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molecular formula C15H13ClN2OS B420839 2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole

2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole

Cat. No. B420839
M. Wt: 304.8 g/mol
InChI Key: KZEWVENYWPSSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273740B2

Procedure details

A solution of 2-sulfanylbenzimidazole (159 mg, 1.06 mmol) and DIPEA (150 mg, 200 μl, 1.16 mmol) in dry THF (3 ml) is refluxed for half an hour. After cooling to rt, 1-(2-bromo-ethoxy)-4-chloro-benzene (250 mg, 1.06 mmol) is added. After a further 4 h of reflux, the solvents are removed in vacuo and the residue purified by flash chromatography on silica gel (AcOEt/heptane, 1:9 to 3:7), yielding the title compound (285 mg) in 88% as a white solid: tR=5.40 min (LC-1), ESI-MS (neg.): m/z 303.0 [M−H]+; 1H-NMR (CDCl3): δ 3.76 (t, 2H, SCH2), 4.31 (t, 2H, OCH2), 6.76 (d, 2Harom), 7.18 (d, 2Harom), 7.22-7.32 (m, 3Harom), 7.57 (m, 1Harom).
Quantity
159 mg
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.CCN(C(C)C)C(C)C.Br[CH2:21][CH2:22][O:23][C:24]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][CH:25]=1>C1COCC1>[Cl:30][C:27]1[CH:28]=[CH:29][C:24]([O:23][CH2:22][CH2:21][S:1][C:2]2[NH:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=3[N:6]=2)=[CH:25][CH:26]=1

Inputs

Step One
Name
Quantity
159 mg
Type
reactant
Smiles
SC=1NC2=C(N1)C=CC=C2
Name
Quantity
200 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
BrCCOC1=CC=C(C=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After a further 4 h of reflux
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel (AcOEt/heptane, 1:9 to 3:7)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCCSC=2NC3=C(N2)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 285 mg
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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